molecular formula C11H15FN2O2S B5882385 1-(2,2-Dimethoxyethyl)-3-(3-fluorophenyl)thiourea

1-(2,2-Dimethoxyethyl)-3-(3-fluorophenyl)thiourea

Cat. No.: B5882385
M. Wt: 258.31 g/mol
InChI Key: QWQYXNZVGYJTLZ-UHFFFAOYSA-N
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Description

1-(2,2-Dimethoxyethyl)-3-(3-fluorophenyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound, in particular, features a 3-fluorophenyl group and a 2,2-dimethoxyethyl group attached to the thiourea core, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-Dimethoxyethyl)-3-(3-fluorophenyl)thiourea typically involves the reaction of 3-fluoroaniline with 2,2-dimethoxyethyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under mild conditions. The general reaction scheme is as follows:

3-Fluoroaniline+2,2-Dimethoxyethyl isothiocyanateThis compound\text{3-Fluoroaniline} + \text{2,2-Dimethoxyethyl isothiocyanate} \rightarrow \text{this compound} 3-Fluoroaniline+2,2-Dimethoxyethyl isothiocyanate→this compound

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Dimethoxyethyl)-3-(3-fluorophenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Exploration as a potential therapeutic agent due to its unique structural features.

    Industry: Use in the development of new materials or as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2,2-Dimethoxyethyl)-3-(3-fluorophenyl)thiourea would depend on its specific application. In biological systems, it may interact with enzymes or receptors, potentially inhibiting their activity. The fluorophenyl group could enhance binding affinity to certain molecular targets, while the thiourea group could participate in hydrogen bonding or other interactions.

Comparison with Similar Compounds

Similar Compounds

    1-(2,2-Dimethoxyethyl)-3-phenylthiourea: Lacks the fluorine atom, which may result in different chemical and biological properties.

    1-(2,2-Dimethoxyethyl)-3-(4-fluorophenyl)thiourea: The fluorine atom is in a different position, which could affect its reactivity and interactions.

    1-(2,2-Dimethoxyethyl)-3-(3-chlorophenyl)thiourea: Chlorine instead of fluorine, leading to different electronic and steric effects.

Uniqueness

1-(2,2-Dimethoxyethyl)-3-(3-fluorophenyl)thiourea is unique due to the presence of both the 3-fluorophenyl and 2,2-dimethoxyethyl groups. The fluorine atom can significantly influence the compound’s reactivity, stability, and biological activity, making it distinct from other thioureas.

Properties

IUPAC Name

1-(2,2-dimethoxyethyl)-3-(3-fluorophenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2O2S/c1-15-10(16-2)7-13-11(17)14-9-5-3-4-8(12)6-9/h3-6,10H,7H2,1-2H3,(H2,13,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWQYXNZVGYJTLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=S)NC1=CC(=CC=C1)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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